Dphppc
Overview
Description
Dipalmitoylphosphatidylcholine (DPHPC) is a phospholipid compound that plays a crucial role in biological membranes. It is composed of two palmitic acid molecules attached to a phosphatidylcholine head group. This compound is significant in various biological processes, including membrane fusion and lipid mixing .
Mechanism of Action
Target of Action
Dphppc, also known as 1-palmitoyl-2-(3-diphenylhexatrienyl)-propanoyl-L-ƒ¿-phosphatidylcholine, is a fluorescent probe that is primarily used to study the dynamics and structure of lipid bilayers . It is often used in the study of membrane fusion .
Mode of Action
This compound interacts with its targets, the lipid bilayers, by integrating into the bilayer structure. The motion of the acyl chain of this compound has been investigated using fluorescence anisotropy decay . The motion of the head group is much faster and wider than that of the acyl chain . When cholesterol is added to the lipid bilayers, the range of motion of the acyl chain decreases, but that of the head group increases .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the dynamics and structure of lipid bilayers. This compound is used as a probe to monitor lipid mixing due to membrane fusion . The fluorescence properties of this compound are sensitive to the concentration of the probe in the lipid bilayers, which makes it a useful tool for studying concentration-dependent properties of membrane-associated probes .
Result of Action
The primary result of this compound’s action is the alteration of the dynamics and structure of lipid bilayers. It provides valuable insights into the motion of the acyl chain and the head group in the lipid bilayers . This information can be used to better understand the properties of lipid bilayers and the process of membrane fusion .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of cholesterol in the lipid bilayers can affect the range of motion of the acyl chain and the head group . Furthermore, the concentration of this compound in the lipid bilayers can influence its fluorescence properties, which in turn affects its utility as a probe for studying membrane-associated properties .
Biochemical Analysis
Biochemical Properties
Dphppc plays a crucial role in biochemical reactions, particularly in the formation of liposomes. It interacts with other biomolecules such as cholesterol and octyl-β-D-glucopyranoside (OGP) to form hybrid membranes . These interactions are primarily hydrophobic in nature, driven by the fatty acid chains of this compound .
Cellular Effects
The effects of this compound on cells are largely mediated through its role in liposome formation. Liposomes can encapsulate both hydrophilic and hydrophobic substances, protecting them from physiological degradation and extending their half-life . This influences cell function by enabling the controlled release of encapsulated substances, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules in the lipid bilayer of liposomes. It can incorporate substances like ibuprofen into the hydrophobic core of the liposome, leading to changes in membrane fluidity and compactness . This can influence the activity of enzymes and other proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates good stability, with liposomes containing this compound showing no significant degradation over a period of three months .
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the substances encapsulated within the liposomes. For example, liposomes containing diphenhydramine hydrochloride demonstrated a sustained release over a period of 48 hours . The specific dosage effects of this compound itself in animal models have not been extensively studied.
Transport and Distribution
This compound, as a component of liposomes, can be transported and distributed within cells and tissues via endocytosis. The liposomes can interact with various transporters or binding proteins, influencing their localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes and liposomes. It does not contain any known targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
DPHPC can be synthesized through the thin film hydration method. This involves dissolving the lipid in an organic solvent, followed by the removal of the solvent under reduced pressure to form a thin lipid film. The film is then hydrated with an aqueous buffer to form liposomes .
Industrial Production Methods
In industrial settings, DPHPC is produced using large-scale lipid extraction and purification techniques. The process typically involves the extraction of lipids from natural sources, followed by chromatographic purification to isolate DPHPC. The purified lipid is then formulated into various products, such as liposomal gels .
Chemical Reactions Analysis
Types of Reactions
DPHPC undergoes several types of chemical reactions, including:
Oxidation: DPHPC can be oxidized in the presence of reactive oxygen species, leading to the formation of lipid peroxides.
Hydrolysis: The ester bonds in DPHPC can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and lysophosphatidylcholine.
Substitution: DPHPC can undergo substitution reactions where the head group or fatty acid chains are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.
Substitution: Various chemical reagents, including alkylating agents and acylating agents, are used under controlled conditions.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Modified phospholipids with different head groups or fatty acid chains.
Scientific Research Applications
DPHPC has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and membrane dynamics.
Biology: Plays a role in membrane fusion studies and the investigation of lipid-protein interactions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomal drugs for targeted therapy.
Industry: Employed in the development of cosmetic products and as a component in various industrial formulations
Comparison with Similar Compounds
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): Similar in structure but with different head group modifications.
Dipalmitoylphosphatidylethanolamine (DPPE): Contains an ethanolamine head group instead of choline.
Dipalmitoylphosphatidylserine (DPPS): Contains a serine head group.
Uniqueness
DPHPC is unique due to its specific head group and fatty acid composition, which confer distinct biophysical properties. Its ability to form stable liposomes and its role in membrane fusion make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICZDXXMCRPHS-LZYLQXPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98014-38-1, 117142-43-5 | |
Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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